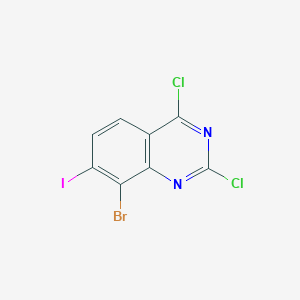

8-Bromo-2,4-dichloro-7-iodoquinazoline

Description

The Quinazoline (B50416) Scaffold as a Privileged Heterocycle in Chemical Research

The quinazoline skeleton, a bicyclic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. evitachem.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds. nih.govresearchgate.netnih.gov Quinazoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant properties. researchgate.netnih.gov

The versatility of the quinazoline core allows for substitutions at various positions, each influencing the molecule's biological and chemical characteristics. nih.gov The core structure is found in numerous natural products, agrochemicals, and approved pharmaceuticals. nih.gov The development of novel synthetic methodologies, particularly those catalyzed by transition metals, has further expanded the accessibility and diversity of quinazoline derivatives for research and drug discovery. nih.govnih.gov

Significance of Polyhalogenation in Modulating Quinazoline Reactivity and Synthetic Utility

Halogenation, the introduction of one or more halogen atoms onto a molecular scaffold, is a powerful strategy for modulating the physicochemical properties of organic compounds. In the context of quinazolines, polyhalogenation—the presence of multiple halogen atoms—significantly enhances their synthetic utility. The differing reactivity of various halogens (e.g., iodine, bromine, chlorine) allows for selective, stepwise chemical modifications. lookchem.com

This differential reactivity is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, the greater reactivity of an iodo group compared to a bromo or chloro group can be exploited to achieve regioselective functionalization at a specific site on the quinazoline ring. lookchem.com This controlled derivatization enables the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs and the construction of complex molecular architectures. lookchem.comnih.gov The introduction of halogens can also enhance the binding affinity of a molecule to its biological target. evitachem.com

Definition and Structural Context of 8-Bromo-2,4-dichloro-7-iodoquinazoline

This compound is a polyhalogenated heterocyclic compound built upon the quinazoline framework. Its structure is characterized by a bromine atom at the 8th position, two chlorine atoms at the 2nd and 4th positions, and an iodine atom at the 7th position of the quinazoline ring system. This specific arrangement of four halogen atoms on a single quinazoline core makes it a highly functionalized and synthetically versatile intermediate. bldpharm.com

While detailed research findings on the specific synthesis and reactivity of this compound are not extensively documented in publicly available literature, its value lies in its potential as a building block for more complex molecules. The distinct electronic environments and reactivity of the bromo, chloro, and iodo substituents provide multiple handles for sequential, site-selective chemical transformations. This compound is primarily utilized as an intermediate in pharmaceutical chemical synthesis. ruifuchem.com

Below are the key chemical identifiers and properties for this compound.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 2089648-40-6 bldpharm.com |

| Molecular Formula | C₈H₂BrCl₂IN₂ |

| Molecular Weight | 403.83 g/mol |

| Appearance | White to Brown Solid Powder ruifuchem.com |

Note: The molecular weight is calculated based on the atomic masses of the constituent elements. The appearance is based on information for a related compound, 8-Bromo-2,4-dichloroquinazoline. ruifuchem.com

Structure

3D Structure

Properties

Molecular Formula |

C8H2BrCl2IN2 |

|---|---|

Molecular Weight |

403.83 g/mol |

IUPAC Name |

8-bromo-2,4-dichloro-7-iodoquinazoline |

InChI |

InChI=1S/C8H2BrCl2IN2/c9-5-4(12)2-1-3-6(5)13-8(11)14-7(3)10/h1-2H |

InChI Key |

YUAGSYPVLDIWQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)Br)I |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 8 Bromo 2,4 Dichloro 7 Iodoquinazoline

Analysis of Bond Dissociation Energies and Electrophilicity for Halogenated Quinazolines

The inherent reactivity of the carbon-halogen (C-X) bonds in 8-Bromo-2,4-dichloro-7-iodoquinazoline is fundamentally linked to their bond dissociation energies (BDEs) and the electrophilicity of the carbon atoms to which they are attached. These factors dictate the ease with which a particular halogen can be displaced or participate in cross-coupling reactions.

The strength of a covalent bond, such as the Csp²-X bond in an aromatic system, is the energy required to break it homolytically. libretexts.org Generally, for halogens, the Csp²-X bond strength increases in the order C-I < C-Br < C-Cl < C-F. acs.orgacs.org This trend is a direct consequence of the increasing electronegativity and decreasing atomic size of the halogen atom, which leads to better orbital overlap with the carbon atom.

Table 1: Average Bond Dissociation Energies for Carbon-Halogen Bonds

| Bond | Average Bond Energy (kcal/mol) |

|---|---|

| C–I | ~56 |

| C–Br | ~70 |

| C–Cl | ~84 |

Data sourced from references libretexts.orgacs.org.

These values indicate that the C-I bond is the weakest among the carbon-halogen bonds present in the molecule, suggesting it will be the most labile and therefore the most reactive site for reactions that involve cleavage of this bond, such as oxidative addition in palladium-catalyzed cross-coupling reactions. acs.org The C-Br bond is intermediate in strength, while the C-Cl bonds are the strongest and thus the least reactive under the same conditions. acs.org Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict BDEs and corroborate experimental findings. researchgate.netnih.gov

The electronic environment of the quinazoline (B50416) ring system plays a crucial role in modulating the reactivity of the attached halogens. The nitrogen atoms within the pyrimidine (B1678525) ring are highly electronegative and exert a significant influence on the electron distribution of the entire scaffold. nih.gov One of the most prominent electronic features is the "α-nitrogen effect," which greatly enhances the reactivity of the substituent at the C-4 position. mdpi.com

The nitrogen atom at position 3 (N-3) strongly polarizes the adjacent C-4 position, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. nih.govmdpi.comnih.gov This effect activates the C(4)-Cl bond, making it more reactive than other chloro or even bromo substituents on the quinazoline ring that are not similarly influenced. mdpi.com In the context of palladium-catalyzed reactions, the oxidative addition of a Pd(0) complex to the C(4)-Cl bond often occurs readily, even at room temperature, without the need for specialized ligands. mdpi.com This enhanced reactivity at C-4 is a key factor in determining the regioselectivity of substitution reactions on 2,4-dihaloquinazolines. mdpi.comnih.govnih.gov

Regioselectivity in Competitive Substitution and Cross-Coupling Reactions

The differential reactivity of the four halogen atoms in this compound allows for sequential and site-selective functionalization. The outcome of competitive reactions is a delicate balance between C-X bond strengths and electronic activation of the substitution sites.

Based on bond dissociation energies, the C-I bond at the C-7 position is the weakest, making it the most probable site for initial reaction in processes like Suzuki, Sonogashira, or Heck cross-coupling reactions. The general order of reactivity for halogens in such palladium-catalyzed reactions is I > Br > Cl. acs.org This principle suggests that under carefully controlled conditions, selective substitution at the C-7 iodo-group can be achieved while leaving the bromo and chloro substituents intact.

When comparing the two chlorine atoms, the one at the C-4 position is significantly more reactive than the one at the C-2 position. mdpi.comnih.gov This difference is almost entirely attributed to the α-nitrogen effect from the adjacent N-3 atom, which renders the C-4 position highly electrophilic. mdpi.comnih.gov Numerous studies on 2,4-dichloroquinazolines have demonstrated exclusive selectivity for substitution at the C-4 position under a variety of nucleophilic aromatic substitution (SNAr) and cross-coupling conditions. nih.govnih.gov The C-2 position, by contrast, is less activated and generally requires more forcing conditions to react. mdpi.com In palladium-catalyzed couplings, coordination of the palladium catalyst to the N-3 lone pair electrons can further facilitate the oxidative addition at the C-4 position. mdpi.com

Therefore, for this compound, a general reactivity hierarchy can be predicted:

C-7 (Iodo): Most reactive, due to the lowest bond dissociation energy.

C-4 (Chloro): Second most reactive site, due to the strong activation by the α-nitrogen effect.

C-8 (Bromo): Reactivity is intermediate, governed by its BDE which is lower than C-Cl but higher than C-I. Its position on the benzene (B151609) ring makes it less influenced by the pyrimidine nitrogens compared to C-4.

C-2 (Chloro): Least reactive, as it has a strong C-Cl bond and lacks the strong electronic activation seen at C-4.

This predictable regioselectivity makes this compound a versatile building block for the synthesis of complex, polysubstituted quinazoline derivatives through sequential, site-selective reactions.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving polyhalogenated quinazolines is key to rationalizing and predicting their reactivity and regioselectivity. While specific studies on this compound are limited, insights can be drawn from related systems.

In nucleophilic aromatic substitution (SNAr) reactions, the process typically proceeds through a Meisenheimer complex. researchgate.net For substitution at the C-4 position, the attack of a nucleophile forms a tetrahedral intermediate where the negative charge is stabilized by the adjacent electronegative nitrogen atom (N-3). The stability of this intermediate is a crucial factor in the reaction pathway.

For transition-metal-catalyzed cross-coupling reactions, the mechanism involves a series of well-defined steps. nih.govmdpi.com For a palladium-catalyzed Suzuki coupling, the key steps would be:

Oxidative Addition: A Pd(0) species inserts into the most labile C-X bond (preferentially C-I at C-7) to form an Ar-Pd(II)-X intermediate. The transition state for this step is influenced by the C-X bond strength and the electronic nature of the aromatic ring.

Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd(II)-R intermediate.

Reductive Elimination: The newly coupled product is expelled from the palladium center, which is reduced back to its Pd(0) catalytic state.

Computational studies using DFT can model the energies of these intermediates and the transition states that connect them. nih.gov Such calculations for related dihalogenated heteroarenes have shown that the energy barrier for the initial oxidative addition step is lowest for the C-I bond, followed by C-Br and then C-Cl, consistent with experimental observations of reactivity. nsf.gov Furthermore, distortion-interaction models can explain the innate preference for reaction at certain positions, such as the C-2 position in some dichlorinated N-heteroarenes, by analyzing the energy required to distort the C-X bond into the transition-state geometry. nsf.gov Identifying and characterizing these transient species, either through computational modeling or experimental techniques like in-situ spectroscopy, provides a deeper understanding of the mechanistic nuances governing the reactivity of complex molecules like this compound.

Computational Chemistry and Theoretical Characterization of 8 Bromo 2,4 Dichloro 7 Iodoquinazoline

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can elucidate reactivity, spectroscopic behavior, and intermolecular interactions.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.govsapub.org

For 8-Bromo-2,4-dichloro-7-iodoquinazoline, the presence of multiple halogen atoms (Br, Cl, I) is expected to significantly influence its electronic properties. Halogens are electronegative and can withdraw electron density from the quinazoline (B50416) ring system through inductive effects. However, they also possess lone pairs of electrons that can participate in resonance, donating electron density back to the aromatic system. The interplay of these effects will determine the energies of the HOMO and LUMO.

Based on studies of other halogenated quinazolines, it is anticipated that the HOMO of this compound would be distributed across the fused ring system, with significant contributions from the nitrogen atoms and the more polarizable iodine and bromine atoms. The LUMO is likely to be centered on the pyrimidine (B1678525) ring, particularly on the carbon atoms bearing the chloro substituents. The HOMO-LUMO gap is expected to be relatively small, suggesting a molecule that is chemically reactive and capable of participating in various chemical transformations. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound based on similar compounds

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.5 to -6.0 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -2.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

Note: These values are estimations based on DFT calculations reported for other bromo- and chloro-substituted quinazoline derivatives and are intended for illustrative purposes. nih.govsapub.org

Prediction of Electrostatic Potentials and Charge Distributions

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively.

For this compound, the MEP surface is predicted to show regions of negative potential (electron-rich) around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons. The halogen atoms, despite their electronegativity, can also exhibit regions of positive potential, known as a "sigma-hole," particularly for iodine and bromine. This phenomenon can lead to halogen bonding, a type of non-covalent interaction. tandfonline.com

The areas around the hydrogen atom on the benzene (B151609) ring and the carbon atoms attached to the electronegative chlorine atoms are expected to be electron-deficient and thus show positive electrostatic potential. This would make these sites susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. youtube.com By simulating the motions of atoms and molecules over time, MD can reveal insights into the flexibility, stability, and dynamic properties of a compound.

Analysis of Molecular Flexibility and Rotational Barriers

The quinazoline ring system is largely planar and rigid. However, some degree of flexibility may arise from the out-of-plane vibrations of the substituent atoms. For this compound, the primary source of conformational flexibility would be minimal due to the fused ring structure. The analysis of rotational barriers would not be a primary focus for this rigid scaffold, unlike in molecules with multiple single bonds allowing for significant rotation.

Evaluation of Conformational Changes in Different Environments

While the core structure of this compound is rigid, its interactions with different solvent environments can be explored using MD simulations. The solubility and stability of the compound in polar and non-polar solvents can be predicted by analyzing the interaction energies and the radial distribution functions of solvent molecules around the solute.

In a polar solvent like water or ethanol, it is expected that the solvent molecules would preferentially interact with the more polar regions of the quinazoline, such as the nitrogen atoms. In a non-polar solvent, van der Waals interactions would dominate. MD simulations can also be used to study the aggregation behavior of the molecule in solution.

Predictive Modeling of Molecular Descriptors for Chemical Space Exploration

Molecular descriptors are numerical values that encode chemical information and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. These models are instrumental in exploring the vast chemical space to predict the properties and biological activities of new compounds. researchgate.net

For this compound, a variety of molecular descriptors can be calculated to predict its physicochemical properties and potential biological activities.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 403.83 g/mol | bldpharm.com |

| LogP (Octanol-Water Partition Coefficient) | > 4.0 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~25-30 Ų | Relates to drug transport properties. |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Hydrogen Bond Acceptors | 2 (Nitrogen atoms) |

Note: These values are calculated based on the chemical structure and are used in predictive models for various endpoints, including absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of multiple halogens suggests that this compound could be investigated for applications where such features are beneficial, for instance, in medicinal chemistry where halogens can modulate metabolic stability and binding affinity. nih.govnih.gov Computational models could be employed to predict its potential as an inhibitor for various enzymes, based on the docking of its 3D structure into the active sites of target proteins.

Topological Polar Surface Area (TPSA) Computations and Applications

Topological Polar Surface Area (TPSA) is a crucial descriptor in computational drug design, representing the surface area of a molecule that arises from polar atoms, primarily nitrogen and oxygen. nih.govmdpi.com It is a valuable predictor of a drug's oral bioavailability and its ability to permeate biological membranes. mdpi.comnih.gov TPSA is calculated as the sum of the surface contributions of these polar atoms and their attached hydrogens. mdpi.com

For this compound, the TPSA is determined by the two nitrogen atoms within the quinazoline ring system. The extensive halogenation of the molecule does not directly contribute to the TPSA value. Computational analysis yields a TPSA of 25.8 Ų. This relatively low TPSA value suggests that the compound is likely to exhibit good membrane permeability. Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. frontiersin.org Furthermore, a TPSA below 90 Ų is often a prerequisite for penetrating the blood-brain barrier. nih.gov

The low TPSA of this compound indicates a high degree of lipophilicity, which can be advantageous for targeting intracellular proteins or receptors within the central nervous system. However, very low TPSA values can sometimes be associated with poor solubility in aqueous environments.

Calculation and Interpretation of Lipophilicity Descriptors (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design that describes the distribution of a compound between a nonpolar (lipid) and a polar (aqueous) phase. It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is essential for optimal pharmacokinetic behavior.

The calculated LogP value for this compound is 4.2. This high LogP value is a direct consequence of the presence of multiple halogen substituents (bromo, chloro, and iodo) and the aromatic nature of the quinazoline core. Halogen atoms are known to significantly increase the lipophilicity of a molecule.

According to Lipinski's Rule of Five, a LogP value of less than 5 is generally preferred for drug candidates to have good oral absorption and permeability. While the calculated LogP of 4.2 is within this limit, it is on the higher end, suggesting that the compound is highly lipophilic. This high lipophilicity may lead to poor aqueous solubility and potential issues with metabolic instability or nonspecific binding to proteins.

Interactive Data Table: Computational Properties of this compound

| Descriptor | Value | Interpretation |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | Indicates good membrane permeability and potential for blood-brain barrier penetration. |

| LogP | 4.2 | Suggests high lipophilicity, which may influence solubility and metabolic stability. |

In Silico Screening and Library Design Principles Based on Structural Features

The structural features of this compound provide a foundation for in silico screening and the design of chemical libraries to explore its therapeutic potential. The quinazoline scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov

The presence of multiple halogen atoms at positions 2, 4, 7, and 8 offers several avenues for library design. The chlorine atoms at the 2 and 4 positions are particularly reactive and can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols. nih.gov This allows for the rapid generation of a diverse library of analogues with different substituents at these positions, which is a common strategy in the development of quinazoline-based inhibitors, for instance, targeting tyrosine kinases. mdpi.com

The bromine and iodine atoms at positions 8 and 7, respectively, are less reactive to nucleophilic substitution but offer opportunities for modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions would enable the introduction of a wide range of aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical space around the quinazoline core. The presence of halogens at positions 6 and 8 has been noted to potentially enhance the antimicrobial activities of quinazolinone derivatives. nih.gov

In silico screening of a virtual library based on the this compound scaffold would involve docking these virtual compounds into the binding sites of various biological targets. The choice of targets would be guided by the known biological activities of other quinazoline derivatives, which include anticancer, antimicrobial, and anti-inflammatory effects. The computational models would assess the binding affinity and predict the ADME properties of the designed analogues, helping to prioritize the synthesis of the most promising candidates.

Structure Reactivity Relationship Studies of Polyhalogenated Quinazolines

Impact of Halogen Substituents on the Quinazoline (B50416) Ring System

The reactivity of any position on the quinazoline ring is a complex function of the electronic and steric influences exerted by its substituents. In 8-Bromo-2,4-dichloro-7-iodoquinazoline, the interplay between two chloro, one bromo, and one iodo substituent defines its chemical behavior.

Electronic Effects (Inductive and Resonance) of Bromine, Chlorine, and Iodine

Halogens influence the electron density of the quinazoline ring through two primary, opposing electronic effects: the inductive effect (-I) and the resonance effect (+M).

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. This effect deactivates the ring towards electrophilic attack and makes the carbon atoms to which they are attached more electrophilic and thus more susceptible to nucleophilic attack. The strength of the inductive effect correlates with electronegativity, following the order: Cl > Br > I.

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the halogen. The efficacy of this orbital overlap decreases with the increasing size and diffuseness of the p-orbitals, leading to a general trend of Cl > Br > I for the resonance effect.

| Halogen | Position | Pauling Electronegativity | Polarizability (ų) | Dominant Electronic Influence |

|---|---|---|---|---|

| Chlorine | C2, C4 | 3.16 | 2.18 | Strong Inductive Withdrawal (-I) |

| Bromine | C8 | 2.96 | 3.05 | Significant Inductive Withdrawal (-I), Moderate Halogen Bonding Potential |

| Iodine | C7 | 2.66 | 5.35 | Weaker Inductive Withdrawal (-I), Strong Halogen Bonding Potential |

Steric Factors Influencing Reaction Pathways and Yields

The physical size of the halogen substituents introduces steric hindrance, which can significantly affect the accessibility of reactive sites for both nucleophiles and organometallic catalysts. The atomic radius of the halogens increases down the group: I > Br > Cl. pharmaffiliates.com

In this compound, the large iodine atom at C7 and the adjacent, slightly smaller bromine atom at C8 create a sterically congested environment on the benzo-fused portion of the ring. This can hinder the approach of bulky reagents to these positions or to the neighboring C6 and N1 positions. Conversely, the chlorine atoms at C2 and C4 are less sterically demanding. However, the proximity of the C4-chloro substituent to the "peri" C5-hydrogen can also influence the orientation of incoming reagents. Steric effects can be a determining factor in reaction yields and may sometimes override electronic preferences, leading to unexpected regioselectivity. bldpharm.comnih.gov

| Halogen | Position | Covalent Radius (pm) | van der Waals Radius (pm) | Steric Impact |

|---|---|---|---|---|

| Chlorine | C2, C4 | 102 | 175 | Moderate |

| Bromine | C8 | 120 | 185 | Significant |

| Iodine | C7 | 139 | 198 | High |

Correlation between Halogenation Pattern and Reactivity Profiles

The specific arrangement of halogens in this compound creates a predictable hierarchy of reactivity, allowing for selective functionalization. This reactivity is primarily dictated by two factors: the inherent lability of the C-X bond and the electronic activation conferred by the quinazoline ring nitrogens.

In nucleophilic aromatic substitution (SNAr) reactions, the chloro group at the C4 position is the most reactive site. Current time information in Pasuruan, ID.ruifuchem.com This enhanced reactivity is due to the strong electron-withdrawing effect from the adjacent nitrogen atoms at N3 and the stabilization of the Meisenheimer intermediate. bldpharm.com The C2-chloro group is the second most reactive site for SNAr, but typically requires more forcing conditions to react. The halogens on the benzene (B151609) ring (C7 and C8) are generally unreactive towards SNAr unless under extreme conditions.

In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the reactivity is governed by the C-X bond dissociation energy. The established order of reactivity is C-I > C-Br >> C-Cl. Therefore, the iodine at C7 is the most labile site, followed by the bromine at C8. While the C-Cl bonds are the strongest, the C4-Cl bond is activated by the α-nitrogen effect, making it more reactive in oxidative addition steps than a typical aryl chloride, and in some cases, its reactivity can approach that of an aryl bromide.

| Reaction Type | Reagent (1 equiv.) & Conditions | Most Reactive Site | Predicted Major Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, Base (e.g., DIPEA), Solvent (e.g., EtOH), rt-80°C | C4-Cl | 8-Bromo-2-chloro-7-iodo-4-(alkylamino)quinazoline |

| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Solvent, 80-100°C | C7-I | 7-Aryl-8-bromo-2,4-dichloroquinazoline |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base (e.g., Et₃N), Solvent, rt-60°C | C7-I | 8-Bromo-2,4-dichloro-7-(alkynyl)quinazoline |

| Buchwald-Hartwig Amination | R-NH₂, Pd Catalyst, Ligand, Base (e.g., NaOᵗBu), Solvent, 80-110°C | C7-I | N-Alkyl-8-bromo-2,4-dichloroquinazolin-7-amine |

| Heck Coupling | Alkene, Pd Catalyst, Base, Solvent, High T | C7-I | 8-Bromo-2,4-dichloro-7-(alkenyl)quinazoline |

Strategies for Rational Design of Novel Quinazoline Derivatives with Tailored Reactivity

The predictable reactivity profile of polyhalogenated quinazolines like this compound is the cornerstone for the rational design of novel, highly substituted derivatives. By carefully selecting reaction types and controlling stoichiometry, chemists can achieve stepwise functionalization of the quinazoline core. ruifuchem.combldpharm.com

A common strategy involves a sequence of reactions that targets the different halogen positions in order of their reactivity:

C4 Functionalization: The initial step often involves a selective nucleophilic aromatic substitution at the highly activated C4 position. This is typically achieved under mild conditions with a variety of nitrogen, oxygen, or sulfur nucleophiles.

C7 Functionalization: The second step usually targets the most labile C-I bond at the C7 position using a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction. The conditions can be chosen to ensure the C-Br and C-Cl bonds remain intact.

C8 Functionalization: With the C4 and C7 positions functionalized, the C-Br bond at C8 becomes the next target for a subsequent cross-coupling reaction. More forcing conditions (e.g., higher temperatures, different ligands) may be required compared to the C7-I coupling.

C2 Functionalization: The final C-Cl bond at the C2 position is the most robust and can be functionalized last, either through a high-temperature SNAr or a cross-coupling reaction with a highly active catalyst system.

This stepwise approach allows for the precise installation of four different substituents onto the quinazoline scaffold, providing a powerful tool for building molecular diversity and tailoring the properties of the final compound for applications in medicinal chemistry and materials science.

Applications of 8 Bromo 2,4 Dichloro 7 Iodoquinazoline As a Versatile Synthetic Scaffold

Platform for Diversity-Oriented Synthesis of Complex Molecules

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate a wide range of structurally diverse molecules from a common starting material. nih.govcam.ac.uknih.gov 8-Bromo-2,4-dichloro-7-iodoquinazoline is an exemplary scaffold for DOS due to the orthogonal reactivity of its halogen substituents. The presence of iodo, bromo, and chloro groups at positions 7, 8, and 2/4 respectively, allows for a sequential and site-selective introduction of various chemical moieties.

The general order of reactivity for these halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. nih.govmdpi.com This predictable reactivity hierarchy enables a stepwise approach to molecular elaboration. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the C-7 position (iodo group), followed by a different cross-coupling reaction at the C-8 position (bromo group), and finally, nucleophilic aromatic substitution at the C-2 and C-4 positions (chloro groups). This multi-stage functionalization allows for the creation of a vast library of compounds with diverse substitution patterns and three-dimensional shapes from a single, readily accessible starting material.

Table 1: Regioselective Functionalization Potential of this compound

| Position | Halogen | Typical Reaction Type | Potential for Diversification |

| 7 | Iodo | Suzuki, Sonogashira, Heck, Stille Coupling | Introduction of aryl, heteroaryl, alkynyl, and vinyl groups. |

| 8 | Bromo | Suzuki, Buchwald-Hartwig Amination | Introduction of aryl, heteroaryl, and amino groups. |

| 4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Introduction of amines, alcohols, and thiols. |

| 2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Introduction of amines, alcohols, and thiols (typically requires harsher conditions than C4). |

Precursor for the Synthesis of Novel Quinazoline (B50416) Architectures

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel and complex quinazoline-based architectures. The ability to selectively functionalize each position allows for the construction of molecules with tailored properties.

Functionalization with Nitrogen-, Oxygen-, and Sulfur-Containing Groups

The chloro groups at positions 2 and 4 of the quinazoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The C4-chloro is generally more reactive than the C2-chloro. mdpi.comnih.gov This allows for the selective introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Nitrogen-Containing Groups: Primary and secondary amines can be readily introduced at the C-4 position, often under mild conditions. Subsequent functionalization at the C-2 position typically requires more forcing conditions. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines. Furthermore, the bromo group at C-8 can be subjected to Buchwald-Hartwig amination to introduce an additional amino functionality. nih.govnih.gov

Oxygen-Containing Groups: Alcohols and phenols can be introduced via SNAr reactions to yield alkoxy and aryloxy quinazoline derivatives. These reactions often require a strong base to generate the corresponding alkoxide or phenoxide.

Sulfur-Containing Groups: Thiols can be readily reacted with the chloro- and bromo-substituted positions to introduce thioether linkages, which can be further oxidized to sulfoxides and sulfones, adding another layer of molecular diversity. osu.edu

Elaboration into Multi-functional Quinazoline Derivatives

The sequential and regioselective nature of the functionalization of this compound allows for the construction of highly elaborate and multi-functional derivatives. A typical synthetic strategy might involve:

Palladium-catalyzed cross-coupling at C-7: Utilizing the high reactivity of the iodo group, an aryl or alkynyl group can be introduced via a Suzuki or Sonogashira reaction, respectively. cam.ac.uk

Palladium-catalyzed cross-coupling at C-8: The bromo group can then be selectively functionalized, for example, through a Suzuki coupling with a different boronic acid or a Buchwald-Hartwig amination.

Nucleophilic aromatic substitution at C-4: The more reactive chloro group at C-4 can be displaced by a nucleophile such as an amine or an alcohol.

Nucleophilic aromatic substitution at C-2: Finally, the less reactive chloro group at C-2 can be substituted under more vigorous conditions.

This stepwise elaboration provides precise control over the final molecular structure, enabling the synthesis of complex molecules with multiple points of diversity.

Role in the Development of Chemical Probes and Ligands for Academic Investigations

Chemical probes are small molecules designed to interact with a specific biological target, allowing for the study of its function in a cellular or in vivo context. nih.govnih.govnih.gov The quinazoline scaffold is a common feature in many biologically active molecules, making its derivatives attractive starting points for the development of chemical probes.

This compound serves as an excellent starting point for the synthesis of chemical probes. The multiple reactive sites allow for the attachment of various functionalities, including:

A recognition element: A pharmacophore that specifically binds to the target of interest.

A reporter group: A fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope for detection and visualization.

A reactive group: For covalent labeling of the target protein.

The ability to sequentially functionalize the quinazoline core allows for the systematic optimization of these components to develop highly potent and selective chemical probes for academic research.

Potential as an Intermediate in Materials Chemistry Research

Quinazoline derivatives have shown promise in the field of materials chemistry, particularly as components of organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org The photophysical properties of these materials can be finely tuned by altering the substituents on the quinazoline ring.

Influence on Photophysical Properties of Derivative Compounds

The presence of heavy atoms like bromine and iodine in the this compound scaffold is expected to have a significant influence on the photophysical properties of its derivatives. The heavy atom effect is known to promote intersystem crossing from the singlet excited state to the triplet excited state, which can enhance phosphorescence and influence fluorescence quantum yields.

By selectively replacing the halogen atoms with different chromophoric and auxochromic groups, the absorption and emission wavelengths, as well as the quantum yields of the resulting materials, can be systematically modulated. For example, the introduction of electron-donating groups at one end of the molecule and electron-withdrawing groups at the other can create "push-pull" systems with interesting charge-transfer characteristics, leading to solvatochromic and other desirable photophysical phenomena. nih.gov The ability to precisely control the substitution pattern of the quinazoline core makes this compound a valuable intermediate for the development of novel materials with tailored optical and electronic properties.

Exploration in Optoelectronic and Advanced Materials Development

The unique structural characteristics of this compound, featuring multiple halogen atoms with differential reactivity, position it as a highly valuable and versatile scaffold in the synthesis of novel organic materials for optoelectronic and advanced material applications. The presence of bromo, chloro, and iodo substituents on the quinazoline core allows for selective and sequential functionalization through various cross-coupling reactions. This enables the precise engineering of molecular architectures with tailored electronic and photophysical properties.

Research into functionalized quinazolines has highlighted their potential in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. researchgate.netingentaconnect.com Polyhalogenated quinazolines are particularly significant as they serve as primary starting materials for creating polysubstituted fluorescent quinazolines. researchgate.netingentaconnect.com The strategic incorporation of different aryl or hetaryl groups into the quinazoline framework can lead to the development of materials for sophisticated applications such as organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. researchgate.netingentaconnect.com

While direct research on the optoelectronic applications of this compound is not extensively documented in publicly available literature, the potential of similarly structured compounds has been explored. For instance, studies on 2-aryl-6-bromo-4-chloro-8-iodoquinazolines demonstrate their utility as precursors for novel polycarbo-substituted quinazolines with interesting photophysical properties. researchgate.net The transformation of these trihalogenated quinazolines is achieved through sequential and one-pot multi-step cross-coupling reactions, such as the Sonogashira cross-coupling. researchgate.net This indicates that the different halogen atoms can be selectively targeted for substitution, allowing for the step-wise construction of complex molecules.

The general approach involves leveraging the different reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions. This allows for the sequential introduction of various functional groups, such as aryl, hetaryl, or alkynyl moieties, at specific positions on the quinazoline ring. These introduced substituents can extend the π-conjugated system of the molecule, which is a key factor in tuning its optical and electronic properties, including absorption and emission wavelengths, fluorescence quantum yields, and charge transport characteristics.

The potential for developing a diverse range of materials from an this compound scaffold is significant. By carefully selecting the substituents to be introduced, it is possible to create a library of novel compounds with properties fine-tuned for specific applications. For example, the incorporation of electron-donating and electron-accepting groups can lead to the formation of "push-pull" systems, which are known to exhibit strong intramolecular charge transfer and are often used in nonlinear optics and as fluorescent probes.

The table below outlines the potential synthetic transformations and the resulting material properties that could be explored using this compound as a foundational building block, based on research on analogous polyhalogenated quinazolines.

| Reaction Type | Reactive Site | Introduced Substituent (Example) | Potential Material Application | Anticipated Property |

| Sonogashira Coupling | C-I | Phenylacetylene | Organic Light-Emitting Diodes (OLEDs) | Blue or green fluorescence |

| Suzuki Coupling | C-Br | Carbazole | Host material for phosphorescent OLEDs | High triplet energy |

| Buchwald-Hartwig Amination | C-Cl | Triphenylamine | Hole-transporting material in organic electronics | Good charge mobility |

| Stille Coupling | C-I or C-Br | Thiophene derivatives | Organic photovoltaics (OPVs) | Broad absorption spectrum |

| Heck Coupling | C-I or C-Br | Styrene derivatives | Nonlinear optical (NLO) materials | High hyperpolarizability |

Advanced Spectroscopic and Analytical Characterization Techniques for 8 Bromo 2,4 Dichloro 7 Iodoquinazoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 8-Bromo-2,4-dichloro-7-iodoquinazoline, both one-dimensional and two-dimensional NMR experiments are critical for a complete structural assignment.

¹H and ¹³C NMR Chemical Shift Analysis

¹H (Proton) and ¹³C NMR spectroscopy reveal the number and electronic environments of the hydrogen and carbon atoms, respectively. In the case of this compound, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are significantly influenced by the surrounding halogen substituents (bromo, iodo) and the fused pyrimidine (B1678525) ring. The electron-withdrawing nature of these groups would typically shift the proton signals to a lower field (higher ppm values).

Similarly, the ¹³C NMR spectrum would display eight unique signals corresponding to each carbon atom in the quinazoline (B50416) core, as the molecule is asymmetrical. The carbons bonded directly to electronegative atoms like chlorine, bromine, and iodine would exhibit characteristic chemical shifts. Specifically, the carbons at positions 2 and 4, bonded to chlorine atoms, and the carbons at positions 7 and 8, bonded to iodine and bromine respectively, would be clearly identifiable.

While specific, experimentally verified spectral data for this compound is not widely available in public scientific literature, the expected chemical shifts can be predicted based on established principles of NMR spectroscopy and data from similar quinazoline structures. nih.govdocbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes as experimental data is not publicly available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | Data not available |

| C4 | - | Data not available |

| C5 | Data not available | Data not available |

| H5 | Data not available | - |

| C6 | Data not available | Data not available |

| H6 | Data not available | - |

| C7 | - | Data not available |

| C8 | - | Data not available |

| C4a | - | Data not available |

| C8a | - | Data not available |

Two-Dimensional (2D) NMR Experiments for Connectivity Confirmation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the protons at positions 5 and 6, confirming their neighboring relationship on the aromatic ring. bas.bg

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals (H5, H6) to their corresponding carbon signals (C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for identifying the quaternary (non-protonated) carbons and piecing together the entire molecular framework. For instance, the proton at H5 would show correlations to carbons C4, C7, and C4a, while the proton at H6 would show correlations to C8 and C4a. These long-range correlations are instrumental in verifying the substitution pattern of the quinazoline ring. bas.bgresearchgate.net

Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement. This measured mass can then be compared to the calculated mass of the proposed formula, C₈H₂BrCl₂IN₂, to confirm its elemental composition. The molecular weight of this compound is approximately 403.83 g/mol . bldpharm.com

The presence of multiple isotopes for bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion peak. This pattern is a highly distinctive signature that can be used to confirm the presence and number of bromine and chlorine atoms in the molecule.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide additional structural information. The molecule would likely fragment in a predictable manner upon ionization, with the loss of substituents like chlorine or bromine atoms, which would be observed as distinct peaks in the spectrum.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for most abundant isotopes) | Observed m/z |

| [M]⁺ (C₈H₂⁷⁹Br³⁵Cl₂IN₂) | 401.8033 | Data not available |

| [M+H]⁺ (C₈H₃⁷⁹Br³⁵Cl₂IN₂) | 402.8111 | Data not available |

| Characteristic Isotopic Pattern Peaks | Various | Data not available |

Infrared (IR) Spectroscopy for Vibrational Mode Identification of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its quinazoline core and the carbon-halogen bonds.

Key expected vibrational modes include:

C=N and C=C stretching: These vibrations from the aromatic quinazoline ring system would appear in the region of approximately 1620-1450 cm⁻¹.

Aromatic C-H stretching: The stretching of the bonds between the aromatic carbons and the hydrogens at positions 5 and 6 would typically be observed above 3000 cm⁻¹.

C-Cl stretching: The vibrations of the carbon-chlorine bonds at positions 2 and 4 would produce strong absorptions in the fingerprint region, generally between 850-550 cm⁻¹.

C-Br and C-I stretching: The carbon-bromine and carbon-iodine bond vibrations would be found at lower wavenumbers, typically below 690 cm⁻¹ and 600 cm⁻¹, respectively.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: These are general ranges as specific experimental data is not available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=N/C=C | Stretch | 1620-1450 |

| C-Cl | Stretch | 850-550 |

| C-Br | Stretch | 690-515 |

| C-I | Stretch | 600-500 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal of this compound, it would be possible to obtain an exact model of its molecular structure.

This technique would provide definitive confirmation of the connectivity and substitution pattern of the quinazoline ring, which is established by other spectroscopic methods. More importantly, it would reveal detailed information about bond lengths, bond angles, and torsional angles within the molecule. This data is invaluable for understanding the steric and electronic effects of the various halogen substituents on the geometry of the quinazoline core. Furthermore, X-ray crystallography would elucidate how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as halogen bonding or π-stacking. As the molecule is achiral, the determination of absolute configuration is not applicable.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases.

Chromatographic Methods for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography: This is a standard preparative technique used to purify the compound from starting materials, by-products, and other impurities. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) would be selected to achieve effective separation based on the polarity of the components.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound. By using a standardized method, the presence of any impurities can be detected and quantified. A typical HPLC analysis would show a major peak corresponding to this compound, and the purity would be calculated based on the relative area of this peak compared to any minor impurity peaks. Both normal-phase and reverse-phase HPLC could be employed depending on the specific analytical requirements.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to quickly assess the purity of fractions collected during column chromatography.

The purity of research compounds like this compound is typically expected to be high, often greater than 95% or 98%, as determined by methods like HPLC or NMR. synthonix.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 8-bromo-2,4-dichloro-7-iodoquinazoline, and how can purity be validated?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on a quinazoline core. For example, bromination and iodination steps may require controlled temperatures (e.g., 0–60°C) and catalysts like KI or CuI. Purity validation should employ HPLC (≥97% purity threshold) and mass spectrometry (MS) to confirm molecular weight . Recrystallization in methanol/HCl mixtures can improve purity, as demonstrated in analogous brominated compounds .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and halogen positions.

- High-resolution mass spectrometry (HRMS) for exact mass determination.

- UV-Vis spectroscopy to monitor reaction progress, as seen in brominated quinazoline derivatives .

- X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. For example:

- Store at –20°C in inert atmospheres (argon) to prevent halogen displacement.

- Monitor decomposition via HPLC over time; acidic conditions (e.g., 2N HCl) may accelerate breakdown, as observed in related compounds .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines for halogenated aromatics:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid heat/sparks (P210) and ensure proper ventilation.

- Dispose of waste via halogen-specific protocols, as outlined in safety data sheets for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated quinazolines?

- Methodological Answer : Discrepancies often arise from substituent electronic effects or solvent interactions. To address this:

- Compare kinetic data (e.g., reaction rates under varying pH) for bromo/chloro/iodo analogs.

- Use computational tools (DFT) to model electronic environments and predict reactivity trends .

- Replicate conflicting experiments with standardized conditions (solvent, catalyst loadings) .

Q. What is the impact of halogen substituent position on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine at C7 is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy vs. bromine/chlorine. To optimize:

- Prioritize C7 for functionalization, leaving C2/C4 as inert directing groups.

- Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) for selectivity .

Q. How can Design of Experiments (DoE) optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Apply factorial design to variables:

- Factors : Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%).

- Responses : Yield, purity, reaction time.

- Use software (JMP, Minitab) to identify significant interactions and minimize trial runs .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Combine:

- Molecular docking to assess binding affinity to kinase targets (e.g., EGFR).

- QSAR models correlating halogen electronegativity with inhibitory potency.

- ADMET prediction to evaluate toxicity and pharmacokinetics .

Q. How can researchers design in vitro assays to study the kinase inhibition potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.